3-Bromo-4'-(chloromethyl)-1,1'-biphenyl
Description
Significance of Functionalized Biphenyl (B1667301) Scaffolds in Contemporary Chemical Research
The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry and materials science. Its semi-rigid nature provides a defined three-dimensional arrangement for appended functional groups, making it an ideal core for designing molecules that can interact with specific biological targets or self-assemble into materials with desired properties. arabjchem.orgnih.gov
Functionalized biphenyls are integral to the development of:
Pharmaceuticals: Many drugs feature a biphenyl core, which serves as a key structural motif for activities including antimicrobial, anti-inflammatory, and anticancer effects. arabjchem.org
Liquid Crystals: The rigidity and linearity of the biphenyl unit make it a common component in liquid crystalline materials used in display technologies. arabjchem.orgnih.gov
Organic Electronics: Biphenyl derivatives are employed in the construction of organic light-emitting diodes (OLEDs) and organic semiconductors due to their favorable electronic and chemical stability. nih.gov
Chiral Ligands: Axially chiral biphenyls are crucial in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.
The utility of this scaffold is demonstrated by the diverse range of compounds developed for various applications.
Table 1: Examples of Functionalized Biphenyl Derivatives and Their Applications
| Compound Name | Functional Groups | Application Area | Reference(s) |
|---|---|---|---|
| o-(Biphenyl-3-ylmethoxy)nitrophenyl derivatives | Methoxy, Nitro | Anticancer (PD-1/PD-L1 inhibitors) | nih.gov |
| 3-[4'-bromo-(1,1'-biphenyl)-4-yl]-N, N-dimethyl-3-(2-thienyl)-2-propen-1-amine | Bromo, Amine, Thienyl | Leishmanicidal, Trypanocidal, Antimycobacterial | nih.gov |
| 4,4'-Bis(chloromethyl)-1,1'-biphenyl (B167468) | Chloromethyl | Intermediate for fluorescent whitening agents, resins, and polymers | google.com |
| Fluorinated Biphenyls | Fluoro | Liquid Crystal Displays (LCDs), OLEDs, Drug Motifs | nih.gov |
Overview of the Strategic Role of Halogenated Methyl Moieties in Synthetic Design
The specific placement of halogenated methyl groups on a molecule like 3-Bromo-4'-(chloromethyl)-1,1'-biphenyl imparts distinct reactive handles that can be addressed in a controlled manner.
The chloromethyl group (-CH₂Cl) is a valuable electrophilic functional group in organic synthesis. It is most commonly introduced onto aromatic rings through the Blanc chloromethylation reaction , which typically uses formaldehyde (B43269) and hydrogen chloride. researchgate.netrsc.org This group readily participates in nucleophilic substitution reactions, making it an excellent tool for attaching the parent molecule to other substrates containing nucleophiles like alcohols, amines, or thiols. For example, the chloromethylation of biphenyl itself can yield a mixture of products including 4-(chloromethyl)-1,1'-biphenyl and 4,4'-bis(chloromethyl)biphenyl. researchgate.netrsc.org
The bromo group (-Br) on an aromatic ring is a cornerstone of modern cross-coupling chemistry. It serves as a highly effective "handle" for forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed reactions. The most prominent of these is the Suzuki-Miyaura cross-coupling , where the bromo-substituted compound reacts with a boronic acid or ester in the presence of a palladium catalyst. nih.govrsc.org This reaction is a powerful method for constructing complex biaryl systems and other elaborate molecular architectures.
Table 2: Synthetic Roles of Bromo and Chloromethyl Functional Groups
| Functional Group | Chemical Class | Key Reaction Types | Synthetic Purpose | Reference(s) |
|---|---|---|---|---|
| -CH₂Cl (Chloromethyl) | Alkyl Halide (electrophile) | Nucleophilic Substitution, Blanc Chloromethylation | Linkage to other molecules, introduction of a methylene (B1212753) spacer. | researchgate.netrsc.org |
| -Br (Bromo) | Aryl Halide | Suzuki-Miyaura Coupling, Stille Coupling, Buchwald-Hartwig Amination | C-C and C-heteroatom bond formation, scaffold elaboration. | nih.govrsc.org |
Research Rationale for Investigating this compound
While specific research focusing exclusively on this compound is not widely documented in public literature, its structure strongly suggests its role as a highly valuable bifunctional synthetic building block . The rationale for its investigation lies in its capacity to undergo sequential and regioselective chemical transformations.
The strategic placement of the two different halogen-containing groups allows for orthogonal synthesis. A synthetic chemist can exploit the higher reactivity of the benzylic chloride in the chloromethyl group for nucleophilic substitution reactions first, leaving the more stable aryl bromide untouched. This first step would serve to install the entire biphenyl moiety onto a target structure.
Subsequently, the aryl bromide at the 3-position can be used for a different type of transformation, most commonly a palladium-catalyzed cross-coupling reaction. This two-step, controlled approach allows for the construction of complex, non-symmetrical molecules that would be difficult to assemble otherwise. This specific substitution pattern (3-bromo and 4'-chloromethyl) enables the synthesis of intricate molecular architectures where the biphenyl unit acts as a precisely positioned scaffold, making it a target of interest for researchers in medicinal chemistry and materials science.
Table 3: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀BrCl |
| Molecular Weight | 297.58 g/mol |
| IUPAC Name | 1-(4-(chloromethyl)phenyl)-3-bromobenzene |
| CAS Number | Not found in major databases |
| Physical State | Expected to be a solid at room temperature |
Compound Index
Structure
3D Structure
Properties
Molecular Formula |
C13H10BrCl |
|---|---|
Molecular Weight |
281.57 g/mol |
IUPAC Name |
1-bromo-3-[4-(chloromethyl)phenyl]benzene |
InChI |
InChI=1S/C13H10BrCl/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H,9H2 |
InChI Key |
IVQHLYAOYWEZPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 4 Chloromethyl 1,1 Biphenyl
Retrosynthetic Analysis of the Biphenyl (B1667301) Core with Differentiated Halogenation
A retrosynthetic analysis of 3-Bromo-4'-(chloromethyl)-1,1'-biphenyl reveals several potential disconnection points for the central carbon-carbon bond of the biphenyl core. The most logical and widely practiced approach involves a disconnection that leads to two functionalized benzene (B151609) rings. This strategy allows for the independent synthesis of each ring with the desired substitution pattern, followed by a cross-coupling reaction to construct the biphenyl linkage.
Two primary retrosynthetic pathways emerge:
Pathway A: Disconnection via a Suzuki-Miyaura or similar cross-coupling reaction, leading to a brominated aryl halide and a chloromethylated arylboronic acid (or a related organometallic species).
Pathway B: An alternative disconnection would involve a brominated arylboronic acid and a chloromethylated aryl halide.
The choice between these pathways often depends on the commercial availability and stability of the starting materials. For the synthesis of this compound, a common strategy involves the coupling of a 3-bromophenyl derivative with a 4-(chloromethyl)phenyl derivative.
Aryl-Aryl Bond Formation Strategies for Substituted Biphenyls
The construction of the biphenyl core is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency, functional group tolerance, and regioselectivity.
Palladium-Catalyzed Cross-Coupling Approaches
Palladium catalysts are paramount in the formation of aryl-aryl bonds, with several named reactions being particularly relevant for the synthesis of this compound. libretexts.org
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for the synthesis of biphenyls due to the stability and low toxicity of the organoboron reagents. libretexts.orgorganic-chemistry.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron species (activated by a base), and finally reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org
For the synthesis of this compound, a highly selective C(sp²)–C(sp²) cross-coupling of dihalogenated hydrocarbons can be employed. Specifically, the reaction can be designed to selectively couple the C(sp²)-Br bond while leaving the C(sp³)-Cl bond intact. A study on the selective coupling of 1-bromo-3-(chloromethyl)benzene with various arylboronic acids demonstrated the feasibility of this approach. nih.gov The reaction of 1-bromo-4-(chloromethyl)benzene with arylboronic acids has also been explored, providing a direct route to chloromethyl-1,1'-biphenyl compounds. nih.gov
| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| p-Tolylboronic acid | 0.2 mol % Pd(OAc)₂, 0.4 mol % PCy₃·HBF₄ | Cs₂CO₃ (2 equiv) | Toluene/H₂O (10:1) | 80 | 2 | 98 |
| m-Tolylboronic acid | 0.2 mol % Pd(OAc)₂, 0.4 mol % PCy₃·HBF₄ | Cs₂CO₃ (2 equiv) | Toluene/H₂O (10:1) | 80 | 2 | 98 |
| (3-Chlorophenyl)boronic acid | 0.2 mol % Pd(OAc)₂, 0.4 mol % PCy₃·HBF₄ | Cs₂CO₃ (2 equiv) | Toluene/H₂O (10:1) | 80 | 2 | 73 |
| o-Tolylboronic acid | 0.2 mol % Pd(OAc)₂, 0.4 mol % PCy₃·HBF₄ | Cs₂CO₃ (2 equiv) | Toluene/H₂O (10:1) | 80 | 2 | 90 |
The Negishi coupling offers a powerful alternative to the Suzuki-Miyaura reaction, utilizing organozinc reagents. uniba.it These reactions are often highly efficient and can proceed under mild conditions. For the synthesis of this compound, a Negishi coupling could involve the reaction of a 3-bromophenylzinc halide with a 4-(chloromethyl)aryl halide, or vice versa. Nickel-catalyzed Negishi couplings have also been shown to be effective for the formation of C(sp³)-C(sp²) bonds. nih.gov
Other transition metal-catalyzed couplings, such as Stille (using organotin reagents) and Hiyama (using organosilicon reagents) couplings, are also established methods for biphenyl synthesis, though they are often less favored than Suzuki or Negishi couplings due to toxicity (Stille) or the need for an activating agent (Hiyama).
Classical and Emerging Methods for Biphenyl Construction
While transition metal-catalyzed cross-coupling reactions are the dominant methods, classical approaches such as the Ullmann reaction (copper-mediated coupling of aryl halides) can also be used for biphenyl synthesis. However, these methods often require harsh reaction conditions and can suffer from low yields and poor regioselectivity.
Emerging methods, including C-H activation strategies, are being developed to provide more direct and atom-economical routes to biphenyls. These methods aim to directly couple two C-H bonds, bypassing the need for pre-functionalized starting materials. However, controlling the regioselectivity in such reactions, especially for substrates with multiple C-H bonds, remains a significant challenge.
Introduction of the Chloromethyl Functionality
The chloromethyl group is a versatile functional handle that can be introduced at various stages of the synthesis.
One common method is the Blanc chloromethylation , which involves the reaction of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. rsc.org For instance, the chloromethylation of biphenyl can produce a mixture of 4-(chloromethyl)-1,1'-biphenyl and 4,4'-bis(chloromethyl)biphenyl. rsc.orggoogle.comresearchgate.net The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the biphenyl ring. In the case of a 3-bromobiphenyl (B57067) precursor, the electrophilic chloromethylation would be expected to occur at the positions para to the phenyl group, although a mixture of isomers is possible.
Alternatively, the chloromethyl group can be introduced by the reduction of a corresponding carboxylic acid or ester to an alcohol, followed by conversion to the chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. A recent facile synthesis of 3-(chloromethyl)-2-methyl-1,1′-biphenyl utilized a four-step process that avoided hazardous reagents. asianpubs.org
Another approach is to start with a precursor that already contains the chloromethyl group, such as 4-(chloromethyl)bromobenzene, and then perform the cross-coupling reaction to form the biphenyl core. This is often the more strategic approach as it avoids potential side reactions and regioselectivity issues associated with the chloromethylation of a pre-formed biphenyl.
Electrophilic Chloromethylation of the Biphenyl System
A primary route to installing the chloromethyl group onto a biphenyl scaffold is through electrophilic aromatic substitution, specifically the Blanc chloromethylation reaction. wikipedia.org This reaction typically involves treating the aromatic compound with formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst. wikipedia.orgyoutube.com For the synthesis of the target compound, this would typically involve the chloromethylation of biphenyl to produce 4-(chloromethyl)-1,1'-biphenyl as a key intermediate, which would then require subsequent bromination. rsc.org
The efficiency of the chloromethylation of biphenyl is highly dependent on the chosen catalytic system and reaction parameters. Lewis acids are essential to generate the electrophilic species from formaldehyde and HCl. wikipedia.org Zinc chloride (ZnCl₂) is a commonly used catalyst for this transformation. google.com Other catalysts, such as aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄), have also been employed. rsc.orgnih.gov
Research has focused on optimizing solvent systems, temperature, and reaction times to maximize the yield of the desired monochloromethylated product and minimize the formation of byproducts like 4,4'-bis(chloromethyl)-biphenyl and other polymers. google.comgoogle.com For example, a patented method describes using a novel solvent system to prepare high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468) with yields exceeding 80% by reacting biphenyl with paraformaldehyde and a Lewis acid catalyst. google.com While this patent focuses on the disubstituted product, the underlying principles of optimizing the solvent, catalyst concentration, and temperature are directly applicable to controlling the degree of substitution.
| Catalyst | Reagents | Solvent | Temperature (°C) | Yield of 4-(chloromethyl)-1,1'-biphenyl | Reference |
|---|---|---|---|---|---|
| FeCl₃ | Biphenyl, Formalin, HCl | Not specified | Not specified | 80% | rsc.org |
| ZnI₂ (catalytic) | Biphenyl, Dimethoxymethane, Chlorosulfonic acid | DCM | Not specified | 78% | rsc.org |
| Zinc Chloride | Biphenyl, Paraformaldehyde, HCl gas | Petroleum Ether | 25-35 | (Primarily for disubstituted product) | google.com |
| Aluminum Chloride | Biphenyl, Paraformaldehyde, HCl gas | Toluene, Butyric Acid | 30-50 | (Primarily for disubstituted product) | google.com |
In the electrophilic substitution of biphenyl, the phenyl substituent acts as an ortho-, para-director. The chloromethylation reaction, therefore, overwhelmingly yields the 4-(chloromethyl)-1,1'-biphenyl isomer, with smaller amounts of the 2-(chloromethyl) isomer. rsc.org The mechanism involves the generation of a chloromethyl cation ([ClCH₂]⁺) or a related electrophilic species, which is then attacked by the pi-electrons of the biphenyl ring. wikipedia.orgrsc.org The para-substituted product is favored due to reduced steric hindrance compared to the ortho position. Directing the chloromethyl group to the 3-position of the biphenyl ring via this method is not feasible.
Alternative Routes to Benzylic Chloride Moieties on the Biphenyl Scaffold
Given the challenges of direct chloromethylation to achieve specific isomers, alternative strategies are often employed. These methods can involve the transformation of other functional groups at the desired position on the biphenyl ring.
One common alternative involves the conversion of a benzylic alcohol to a benzylic chloride. organic-chemistry.org This is highly relevant for the synthesis of this compound. A plausible synthetic pathway would be:
Synthesize 3-Bromo-4'-methylbiphenyl. uni.lu This can be achieved via Suzuki coupling between (4-methylphenyl)boronic acid and 1,3-dibromobenzene (B47543).
Convert the 4'-methyl group to a 4'-(chloromethyl) group.
The final step, the conversion of the methyl group to a chloromethyl group, can be achieved via free-radical chlorination. However, a more controlled laboratory-scale method involves the conversion of a corresponding benzylic alcohol. For instance, the 4'-methyl group could be oxidized to a carboxylic acid, reduced to a benzylic alcohol ((3-bromo-[1,1'-biphenyl]-4'-yl)methanol), and then converted to the target benzylic chloride. chemicalbook.com A more direct route is the conversion of the benzylic alcohol using reagents like thionyl chloride (SOCl₂) or methanesulfonyl chloride with an amine base. organic-chemistry.orgresearchgate.net A variety of reagents can effect the transformation of benzylic alcohols to benzylic chlorides under mild conditions, which is advantageous when other sensitive groups, like the aryl bromide, are present. organic-chemistry.org
Selective Bromination of the Biphenyl Ring System
The introduction of a bromine atom onto the biphenyl scaffold requires high regiochemical control to obtain the desired 3-bromo isomer.
Directed Halogenation Strategies for Aryl Bromides
Direct bromination of 4'-(chloromethyl)-1,1'-biphenyl is not a viable strategy for synthesizing the 3-bromo isomer. The existing substituents (the phenyl group and the 4'-chloromethylphenyl group) are both ortho-, para-directing. vaia.com Therefore, electrophilic bromination would yield a complex mixture of products, with substitution occurring at the 2-, 4-, 2'-, and 6'-positions, but not the desired 3-position.
A superior and more controlled strategy is to use a starting material that already contains bromine at the desired position prior to the formation of the biphenyl ring. The Suzuki cross-coupling reaction is an exceptionally powerful tool for this purpose, allowing for the precise connection of two specifically functionalized aryl fragments. numberanalytics.com To synthesize this compound, one could couple an arylboronic acid or ester with an aryl halide.
Plausible Suzuki Coupling Strategies:
Route A: Coupling of (3-bromophenyl)boronic acid with 1-bromo-4-(chloromethyl)benzene .
Route B: Coupling of (4-(chloromethyl)phenyl)boronic acid with 1,3-dibromobenzene .
This approach effectively "directs" the bromine to the 3-position by virtue of the starting material's structure, bypassing the challenges of regioselective electrophilic substitution on a complex biphenyl system. The optimization of such coupling reactions involves careful selection of the palladium catalyst, ligand, base, and solvent to ensure high yields. numberanalytics.comresearchgate.net
Control of Regioselectivity in Bromination
The control of regioselectivity is the paramount challenge in the synthesis of specifically substituted biphenyls. As discussed, electrophilic attack on a substituted biphenyl ring is governed by the electronic and steric effects of the substituents already present. Bromination of biphenyl itself with reagents like N-bromosuccinimide (NBS) or bromine gas with a Lewis acid catalyst tends to produce ortho- and para-brominated products. rsc.orgvaia.com The intermediate carbocation formed during ortho and para attack is stabilized by resonance involving the adjacent phenyl ring, a stabilization that is absent in meta attack. vaia.com
| Method | Substrate | Expected Major Product(s) | Regioselectivity for 3-Bromo Isomer | Reference |
|---|---|---|---|---|
| Electrophilic Bromination | 4'-(chloromethyl)-1,1'-biphenyl | Mixture of ortho- and para-brominated isomers | Poor / None | vaia.com |
| Suzuki Coupling | (3-bromophenyl)boronic acid + 1-halo-4-(chloromethyl)benzene | This compound | Excellent (pre-determined) | numberanalytics.comrsc.org |
| Suzuki Coupling | (4-(chloromethyl)phenyl)boronic acid + 1,3-dibromobenzene | This compound | Excellent (pre-determined) | numberanalytics.comrsc.org |
Ultimately, the most effective control of regioselectivity for the synthesis of this compound is achieved by employing a convergent synthesis strategy, such as the Suzuki coupling. This method allows for the pre-functionalization of the separate aromatic rings, which are then joined together, providing unambiguous control over the final substitution pattern of the target molecule.
Convergent and Linear Synthesis Routes to this compound
The construction of this compound can be achieved through both convergent and linear synthetic pathways. Each approach presents distinct advantages and challenges in terms of efficiency and regiochemical control.
One plausible convergent route involves the coupling of (3-bromophenyl)boronic acid with 1-chloro-4-(chloromethyl)benzene. The necessary boronic acid can be synthesized from 1,3-dibromobenzene by reaction with n-butyllithium followed by quenching with a trialkyl borate, such as triisopropylborate, and subsequent acidic workup. chemicalbook.com The other coupling partner, 1-chloro-4-(chloromethyl)benzene, is a commercially available reagent. The Suzuki-Miyaura coupling is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate or potassium phosphate. nih.gov
Alternatively, a convergent synthesis can be designed using (4-(chloromethyl)phenyl)boronic acid and 1-bromo-3-chlorobenzene. (4-(Chloromethyl)phenyl)boronic acid is a known compound that can be prepared from p-toluic acid through a series of reactions. bldpharm.com
The following table outlines a representative convergent synthesis scheme:
| Step | Reactant 1 | Reactant 2 | Key Reagents & Conditions | Product | Typical Yield |
|---|---|---|---|---|---|
| 1A: Preparation of Boronic Acid | 1,3-Dibromobenzene | n-Butyllithium, then Triisopropyl borate | Anhydrous ether, -78 °C to room temperature, followed by HCl (aq) workup | (3-Bromophenyl)boronic acid | ~72% chemicalbook.com |
| 1B: Second Coupling Partner | 1-Chloro-4-(chloromethyl)benzene (commercially available) | ||||
| 2: Suzuki-Miyaura Coupling | (3-Bromophenyl)boronic acid | 1-Chloro-4-(chloromethyl)benzene | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/Water, Reflux | This compound | Variable, generally moderate to high |
A linear synthesis , in contrast, would involve the sequential modification of a simpler biphenyl precursor. For instance, one could start with 3-bromobiphenyl and introduce the chloromethyl group at the 4'-position. The introduction of the chloromethyl group would typically be achieved through a Blanc chloromethylation reaction, using reagents such as paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. google.com
Stereochemical Considerations in Synthesis (if applicable for analogues or specific pathways)
The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, its synthesis does not inherently require stereochemical control.
However, the concept of stereochemistry is highly relevant in the synthesis of certain biphenyl analogues, particularly those exhibiting atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation about a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers. wikipedia.org This phenomenon is common in ortho-substituted biphenyls, where bulky groups restrict free rotation around the C-C bond connecting the two aryl rings. While the bromo and chloromethyl groups in the target compound are not sufficiently bulky to induce atropisomerism at room temperature, the synthesis of more sterically hindered analogues would necessitate consideration of stereoselectivity.
In the context of related synthetic pathways, enantioselective synthesis is a critical area. For example, the asymmetric synthesis of chiral biphenyls can be achieved using chiral catalysts or auxiliaries in cross-coupling reactions. orgsyn.org These methods are crucial for the preparation of optically active ligands, catalysts, and pharmaceutical agents where a specific stereoisomer is required for its biological activity or catalytic efficiency. While not directly applicable to the synthesis of this compound itself, these advanced stereoselective methods form a significant part of the broader field of biphenyl synthesis. acs.org
Reactivity and Transformational Chemistry of 3 Bromo 4 Chloromethyl 1,1 Biphenyl
Chemical Transformations of the Chloromethyl Group
The chloromethyl group, a benzylic halide, is the primary site of reactivity in 3-Bromo-4'-(chloromethyl)-1,1'-biphenyl. Its transformations are central to the synthetic utility of this compound.
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
The carbon atom of the chloromethyl group is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. Benzylic halides are capable of reacting through both pathways. quora.comyoutube.com The formation of a resonance-stabilized benzylic carbocation favors the SN1 pathway, while the relatively unhindered primary nature of the carbon atom allows for the backside attack characteristic of an SN2 reaction. quora.comreddit.com The presence of substituents on the phenyl rings can influence the preferred mechanism. Electron-donating groups tend to stabilize the carbocation intermediate, favoring the SN1 pathway, whereas electron-withdrawing groups can favor the SN2 mechanism. reddit.com
Ethers: The reaction of this compound with oxygen nucleophiles, such as alkoxides or phenoxides, is expected to yield the corresponding ethers. This transformation, a variant of the Williamson ether synthesis, would typically proceed via an SN2 mechanism. youtube.com The reaction involves the displacement of the chloride by an alkoxide ion (RO⁻) or a phenoxide ion (ArO⁻). The synthesis of benzyl (B1604629) ethers from benzyl chlorides is a well-established and generally high-yielding reaction. youtube.com For instance, benzyl ethers can be synthesized by reacting a benzyl chloride with an alcohol in the presence of a base. researchgate.net
Esters: Similarly, reaction with carboxylate anions (RCOO⁻) as nucleophiles will lead to the formation of benzyl esters. This esterification can be achieved by reacting the benzylic chloride with a carboxylic acid in the presence of a base or by using a pre-formed carboxylate salt. rsc.orgrsc.orggoogle.com Quaternary ammonium (B1175870) salts can act as catalysts in the direct esterification of benzyl chloride with carboxylic acids. rsc.orgrsc.org
Table 1: Representative Nucleophilic Substitution Reactions with Oxygen Nucleophiles
| Reactant | Nucleophile | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl Chloride | Sodium Ethoxide | Benzyl Ethyl Ether | Ethanol, Reflux | High | Analogous Reaction |
| Benzyl Chloride | Sodium Benzoate | Benzyl Benzoate | Aqueous solution, catalyst | Good | scite.ai |
| Benzyl Chloride | Acetic Acid | Benzyl Acetate | Tetraethylammonium bromide catalyst, 135°C | 95% | rsc.org |
Amination: The chloromethyl group can readily undergo amination by reaction with primary or secondary amines to form the corresponding secondary or tertiary amines. These reactions are typically nucleophilic substitutions. However, the direct alkylation of ammonia (B1221849) or primary amines with alkyl halides can sometimes lead to mixtures of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the product amines. wikipedia.org To achieve selective synthesis of primary amines, alternative methods like the Gabriel synthesis or the use of an azide (B81097) followed by reduction are often employed.
Amidation: Amides can be synthesized from this compound through a two-step process. First, the chloromethyl group can be converted to an amino group, which can then be acylated with an acid chloride or another activated carboxylic acid derivative. tardigrade.invedantu.com Alternatively, the chloromethyl group can be used to alkylate an existing amide. A more direct approach for the synthesis of 2-arylacetamides involves the palladium-catalyzed aminocarbonylation of benzyl chlorides. thieme-connect.com
Table 2: Representative Amination and Amidation Reactions
| Reactant | Reagent(s) | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl Chloride | 1. Sodium Cyanide 2. H₂/Ni | Benzylamine | 1. Ethanol 2. Reduction | Good | doubtnut.com |
| 4-Fluorobenzoyl chloride | Benzylamine, Triethylamine | N-Benzyl-4-fluorobenzamide | Cyrene™ solvent, 0°C to rt | 81% | hud.ac.uk |
| Benzyl Chloride | Morpholine, CO, Pd catalyst | (4-Biphenylyl)(morpholino)methanone | Mild conditions | Good | Analogous Reaction thieme-connect.comnih.gov |
The reaction of this compound with carbon nucleophiles is a powerful method for extending the carbon skeleton. A common example is the reaction with cyanide ions (CN⁻) to form the corresponding nitrile, 4-(3-bromophenyl)benzyl cyanide. thechemco.com This nitrile can then be further hydrolyzed to a carboxylic acid or reduced to an amine. wikipedia.org
Another important class of carbon-carbon bond-forming reactions involves the use of organometallic reagents, such as Grignard reagents. The reaction of a Grignard reagent with this compound would lead to the formation of a new carbon-carbon bond. However, the formation of the Grignard reagent from this compound itself can be complicated by Wurtz coupling side reactions. rsc.orgresearchgate.net
Reduction of the Chloromethyl Group to Methyl and Other Derivatives
The chloromethyl group can be reduced to a methyl group using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or hydride reducing agents such as lithium aluminum hydride (LiAlH₄). The reduction of benzyl chlorides is a standard transformation in organic synthesis.
Elimination Reactions to Form Styrenyl Biphenyl (B1667301) Derivatives
Under basic conditions, this compound can undergo an elimination reaction to form a styrenyl biphenyl derivative. This E2 reaction involves the removal of a proton from the carbon adjacent to the aromatic ring and the simultaneous loss of the chloride ion, resulting in the formation of a double bond. msu.edu The use of a strong, non-nucleophilic base, such as potassium tert-butoxide, would favor elimination over substitution. The resulting styrenyl biphenyl could be a valuable monomer for polymerization or a precursor for other transformations. The synthesis of stilbenes from benzylic chlorides is a well-documented process. dtu.dkresearchgate.netresearchgate.net
Table 3: Representative Reduction and Elimination Reactions
| Reactant | Reagent(s) | Product Type | Reaction Conditions | Reference |
|---|---|---|---|---|
| Benzyl Chloride | H₂/Pd-C | Toluene (Methyl derivative) | Catalytic Hydrogenation | Analogous Reaction |
| Benzyl Chloride | LiAlH₄ | Toluene (Methyl derivative) | Ether solvent | Analogous Reaction |
| Benzylic Chloride | Potassium tert-butoxide | Stilbene derivative | o-xylene | dtu.dk |
Chemical Transformations of the Bromo Substituent
The bromine atom attached to the biphenyl core at the 3-position is a versatile handle for introducing a wide array of functional groups. Its reactivity is characteristic of an aryl bromide, making it an excellent substrate for numerous palladium-catalyzed cross-coupling reactions and for the formation of organometallic reagents through metal-halogen exchange.
Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo group of this compound is well-suited for these transformations.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. orgsyn.orggoogle.com This reaction is widely used to form carbon-carbon bonds, particularly for creating biaryl structures. orgsyn.org For this compound, a Suzuki-Miyaura coupling would involve the reaction of the bromo substituent with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. orgsyn.orglibretexts.org This would replace the bromine atom with a new aryl, heteroaryl, vinyl, or alkyl group, allowing for the synthesis of a diverse library of substituted biphenyl compounds.
The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. google.com
Table 1: General Conditions for a Representative Suzuki-Miyaura Coupling
| Parameter | Typical Condition |
| Aryl Halide | This compound |
| Coupling Partner | Arylboronic acid, e.g., Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) sources |
| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, Buchwald ligands) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH orgsyn.org |
| Solvent | Toluene, Dioxane, THF, often with water orgsyn.org |
| Temperature | Room temperature to reflux |
This reaction would be expected to selectively occur at the C-Br bond, leaving the chloromethyl group intact for subsequent functionalization.
Beyond the Suzuki-Miyaura coupling, the bromo substituent can participate in other important cross-coupling reactions:
Negishi Coupling: This reaction couples the aryl bromide with an organozinc reagent. It is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. The reaction is catalyzed by palladium or nickel complexes.
Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin reagent (stannane) catalyzed by palladium. A key advantage of organostannanes is their stability to air and moisture. However, the toxicity of tin compounds is a significant drawback.
Sonogashira Coupling: This reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. synquestlabs.comaobchem.com It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. aobchem.com Applying this to this compound would install an alkynyl group at the 3-position, a valuable moiety for further transformations or for constructing conjugated systems. The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl, which again favors selective reaction at the bromo position over the chloromethyl group. synquestlabs.comcaloongchem.com
Table 2: Overview of Cross-Coupling Reactions for Aryl Bromides
| Reaction | Coupling Partner | Catalyst System | Expected Product with Phenylacetylene |
| Negishi | Organozinc (e.g., PhZnCl) | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 4'-(Chloromethyl)-[1,1':3',1'']-terphenyl |
| Stille | Organostannane (e.g., PhSnBu₃) | Pd(PPh₃)₄ | 4'-(Chloromethyl)-[1,1':3',1'']-terphenyl |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Amine Base | 3-(Phenylethynyl)-4'-(chloromethyl)-1,1'-biphenyl |
Metal-Halogen Exchange and Organometallic Reagent Formation
Metal-halogen exchange is a fundamental reaction that converts an organic halide into an organometallic species. rsc.org For this compound, this transformation would typically involve reacting it with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures. rsc.orgsigmaaldrich.com
The reaction proceeds via the exchange of the bromine atom for a lithium atom, generating a highly reactive aryllithium intermediate. The rate of halogen-metal exchange is significantly faster for bromides than for chlorides, ensuring high selectivity for the transformation at the C-Br bond. rsc.org
Once formed, this aryllithium species can be trapped with various electrophiles to introduce a wide range of substituents. For example, quenching the reaction with dimethylformamide (DMF) would yield an aldehyde, while reaction with carbon dioxide would produce a carboxylic acid. This two-step sequence provides a powerful alternative to cross-coupling reactions for functionalizing the 3-position of the biphenyl system.
Chemoselective and Regioselective Functionalization Strategies
The presence of two different halogen-containing functional groups in this compound—an aryl bromide and a benzylic chloride—necessitates careful consideration of reaction conditions to achieve selective functionalization of one site over the other.
Differentiation of Reactivity Between Bromine and Chloromethyl Groups
The aryl C-Br bond and the benzylic C-Cl bond exhibit distinct chemical reactivities, which can be exploited to perform selective transformations.
Aryl Bromide (C-Br): The carbon-bromine bond on the aromatic ring is relatively strong and unreactive towards standard nucleophilic substitution (S_N1/S_N2) conditions. However, as discussed, it is highly susceptible to oxidative addition by low-valent transition metals like Pd(0), making it the prime site for cross-coupling reactions. It is also the preferred site for metal-halogen exchange with organolithium reagents.
Benzylic Chloride (-CH₂Cl): The chloromethyl group is a benzylic halide. The C-Cl bond is activated towards nucleophilic substitution reactions (both S_N1 and S_N2 pathways) because the resulting benzylic carbocation (in an S_N1 mechanism) or the transition state (in an S_N2 mechanism) is stabilized by the adjacent aromatic ring. This group will readily react with a wide range of nucleophiles (e.g., cyanides, azides, amines, alkoxides) under conditions that typically leave the aryl bromide untouched.
This difference in reactivity allows for a sequential functionalization strategy. For instance, one could first perform a nucleophilic substitution on the chloromethyl group and then carry out a palladium-catalyzed cross-coupling reaction on the bromo substituent. Conversely, a cross-coupling reaction can be performed on the bromo group first, followed by displacement of the benzylic chloride. The choice of sequence would depend on the compatibility of the functional groups introduced with the reagents and conditions of the subsequent step.
For example, in transition metal-catalyzed cross-coupling reactions, the oxidative addition to the C-Br bond is kinetically favored over addition to the C-Cl bond of the chloromethyl group. This inherent preference allows for selective modification at the 3-position of the biphenyl ring system while preserving the chloromethyl moiety for subsequent synthetic elaborations.
Orthogonal Protection and Deprotection Strategies
The distinct reactivity of the aryl bromide and the benzyl chloride moieties in this compound is the foundation of its orthogonal chemical behavior. This allows for one functional group to be reacted selectively while the other remains intact, without the need for traditional protecting groups. The aryl C-Br bond is primarily amenable to reactions involving organometallic intermediates, such as palladium-catalyzed cross-coupling reactions. In contrast, the chloromethyl group behaves as a classic benzylic halide, readily undergoing nucleophilic substitution (SN2) reactions.
This inherent orthogonality permits a logical two-step synthetic sequence. First, the more robust C-Br bond can be functionalized via transition-metal catalysis. Subsequently, the more labile benzylic chloride can be displaced by a wide range of nucleophiles.
Palladium-Catalyzed Cross-Coupling at the C-Br Bond: The Suzuki-Miyaura coupling is a premier method for forming carbon-carbon bonds by reacting an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The carbon-bromine bond is significantly more reactive in such transformations than a carbon-chlorine bond on an aromatic ring, and the benzylic chloride is unreactive under these conditions. nih.gov This selectivity allows for the targeted modification of the bromo-substituted ring. For instance, coupling with an arylboronic acid can generate a terphenyl system, a common core in materials science and medicinal chemistry.
Nucleophilic Substitution at the Chloromethyl Group: Following the modification of the bromo-position, the chloromethyl group can be targeted. As a benzylic halide, it is an excellent electrophile for SN2 reactions. A diverse array of nucleophiles, including amines, phenols, thiols, and cyanides, can be used to displace the chloride, introducing new functional groups.
The following table outlines a representative orthogonal strategy for the sequential functionalization of this compound.
| Step | Reaction Type | Reagents and Conditions | Target Site | Product Class |
| 1 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | C-Br | Substituted 4'-(chloromethyl)-1,1':3',1''-terphenyl |
| 2 | Nucleophilic Substitution | Primary amine (e.g., Benzylamine), NaHCO₃, DMF, 80 °C | C-CH₂Cl | N-Benzyl-4'-(aminomethyl)-1,1':3',1''-terphenyl |
Advanced Characterization and Structural Analysis of 3 Bromo 4 Chloromethyl 1,1 Biphenyl and Its Derivatives
Spectroscopic Methodologies for Complex Structure Elucidation
Spectroscopic techniques are indispensable for determining the intricate structures of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about connectivity, functional groups, and electronic environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules in solution. For 3-Bromo-4'-(chloromethyl)-1,1'-biphenyl, ¹H and ¹³C NMR provide unambiguous evidence for the substitution pattern and the connectivity of the biphenyl (B1667301) system.
In the ¹H NMR spectrum, the protons on the two phenyl rings exhibit distinct chemical shifts and coupling patterns. The protons on the 4'-(chloromethyl)phenyl ring typically appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic protons of the chloromethyl group (–CH₂Cl) would be expected to produce a sharp singlet further upfield, typically in the range of 4.5-4.7 ppm. chemicalbook.com The protons on the 3-bromophenyl ring present a more complex pattern due to their ortho, meta, and para relationships, allowing for precise assignment. For instance, the proton at the C2 position, being ortho to the bromine and the other phenyl ring, would show a characteristic chemical shift. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established data for similarly substituted biphenyls. chemicalbook.comrsc.org
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||
|---|---|---|---|
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Ar-H (protons on both rings) | 7.20 - 7.80 | C-Br | ~123 |
| -CH₂Cl | ~4.61 | Aromatic C-H & C-C | 125 - 143 |
| -CH₂Cl | ~45 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the molecular formula, C₁₃H₁₀BrCl.
Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that serve as a structural fingerprint. For halogenated biphenyls, fragmentation often involves the loss of halogen atoms or the substituent groups. The mass spectrum of this compound would be expected to show a prominent molecular ion peak ([M]⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks ([M]⁺, [M+2]⁺, [M+4]⁺), which is definitive for a compound containing one bromine and one chlorine atom.
Key fragmentation pathways would likely include:
Loss of a chlorine atom: [M-Cl]⁺
Loss of a bromine atom: [M-Br]⁺
Loss of the chloromethyl radical: [M-CH₂Cl]⁺, leading to a bromobiphenyl cation.
Cleavage of the biphenyl bond: Resulting in ions corresponding to the individual substituted phenyl rings. nih.govdioxin20xx.orgresearchgate.netnih.gov
Table 2: Predicted Key Fragments in the EI Mass Spectrum
| Fragment Ion | Predicted m/z (for ⁷⁹Br, ³⁵Cl) | Description |
|---|---|---|
| [C₁₃H₁₀BrCl]⁺ (M⁺) | 268 | Molecular Ion |
| [C₁₃H₁₀Br]⁺ | 233 | Loss of Cl |
| [C₁₂H₇Br]⁺ | 230 | Loss of CH₂Cl, followed by loss of H |
| [C₁₃H₁₀Cl]⁺ | 189 | Loss of Br |
| [C₁₂H₉]⁺ | 153 | Biphenyl cation from loss of both halogens |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. youtube.com For this compound, the IR spectrum would display several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings produce a series of sharp peaks in the 1400-1600 cm⁻¹ region. researchgate.net The presence of the C-Br and C-Cl bonds would give rise to absorptions in the fingerprint region, typically below 800 cm⁻¹. The C-H bending vibrations of the substituted benzene rings are also found in this region and are diagnostic of the substitution pattern.
Table 3: Characteristic IR Absorption Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3030 - 3100 |
| Aromatic C=C Stretch | 1475 - 1600 |
| CH₂ Bending | ~1450 |
| C-Cl Stretch | 600 - 800 |
| C-Br Stretch | 500 - 600 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Biphenyls exhibit strong absorption in the UV region due to π → π* transitions of the conjugated system. researchgate.net The parent biphenyl molecule shows a characteristic intense absorption band. nist.gov The introduction of substituents like bromine and chloromethyl groups can cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity). The extent of conjugation, which is dependent on the dihedral angle between the two phenyl rings, significantly influences the position and intensity of the absorption maximum (λ_max). acs.orgnih.gov
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For biphenyl derivatives, a key structural parameter is the dihedral (torsion) angle between the two phenyl rings.
In the gas phase, biphenyl is non-planar with a dihedral angle of approximately 44°. utah.edu However, in the solid state, crystal packing forces can significantly influence this angle. researchgate.net For this compound, steric hindrance from the bromine atom at an ortho-like position (C3) relative to the inter-ring bond would prevent a planar conformation. The most stable conformation is expected to be non-planar. nih.gov The final conformation in the crystal lattice will be a balance between the intramolecular steric repulsions and the intermolecular forces (like van der Waals interactions or halogen bonding) that maximize packing efficiency. nih.gov Analysis of the crystal structure would reveal these details and provide insight into the supramolecular assembly.
Table 4: Typical Crystallographic Parameters for Substituted Biphenyls Data based on general findings for similar structures. nih.govnih.gov
| Parameter | Expected Value/Range |
|---|---|
| Crystal System | Commonly Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric or non-centrosymmetric depending on packing |
| Dihedral Angle (Ring-Ring) | 20° - 60° |
| C-C (inter-ring) Bond Length | ~1.49 Å |
| C-Br Bond Length | ~1.90 Å |
| C-Cl Bond Length | ~1.78 Å |
Chromatographic and Separation Techniques for Purity Assessment and Isomer Resolution
Chromatographic methods are essential for verifying the purity of synthesized this compound and for separating it from any unreacted starting materials, byproducts, or structural isomers.
High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. Recently, stationary phases based on a biphenyl moiety have shown excellent selectivity for separating aromatic compounds, including structural isomers. thermofisher.cnchromatographyonline.comchromatographyonline.com The unique π-π interactions offered by biphenyl columns can provide enhanced resolution for closely related biphenyl derivatives that may be difficult to separate on traditional C18 columns. nih.gov
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is also highly effective for purity analysis, provided the compound is sufficiently volatile and thermally stable. GC can effectively separate isomers based on differences in their boiling points and interactions with the stationary phase. The synthesis of this compound could potentially yield other isomers (e.g., 2-bromo-4'-(chloromethyl)-1,1'-biphenyl or 4-bromo-2'-(chloromethyl)-1,1'-biphenyl), and chromatographic techniques are critical for ensuring the isolation of the desired high-purity product.
Computational and Theoretical Investigations of 3 Bromo 4 Chloromethyl 1,1 Biphenyl
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of 3-Bromo-4'-(chloromethyl)-1,1'-biphenyl. DFT methods calculate the electron density of a molecule to determine its energy and other properties.
Detailed research findings from DFT calculations would reveal key aspects of the molecule's electronic character. For instance, the distribution of electron density and the resulting electrostatic potential surface would indicate the regions of the molecule that are electron-rich or electron-poor. The bromine atom and the chlorine atom, being highly electronegative, would be expected to draw electron density, creating electrophilic and nucleophilic sites. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical for predicting reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Reactivity descriptors, such as Fukui functions, can be calculated to predict the most probable sites for electrophilic, nucleophilic, and radical attack. For this compound, these calculations could pinpoint which of the aromatic carbons are most susceptible to further substitution reactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and represents the type of information obtained from DFT calculations.)
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 2.1 | Debye |
| Electron Affinity | 1.8 | eV |
| Ionization Potential | 8.7 | eV |
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Rotational Barriers of the Biphenyl (B1667301) Moiety
The two phenyl rings in a biphenyl system are not necessarily coplanar due to steric hindrance between the ortho-hydrogens. The presence of substituents, such as the bromo and chloromethyl groups in this compound, further influences the preferred conformation. Molecular modeling and molecular dynamics (MD) simulations are employed to explore the conformational landscape and the rotational barriers of the biphenyl moiety.
Conformational analysis using molecular mechanics force fields can identify the most stable conformations (i.e., the dihedral angle between the two phenyl rings). These calculations can provide the relative energies of different conformers and the energy barriers to rotation around the central carbon-carbon single bond.
Molecular dynamics simulations, on the other hand, provide a time-dependent view of the molecule's behavior. By simulating the motion of the atoms over time, MD can reveal the flexibility of the molecule and the accessible range of dihedral angles at a given temperature. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or catalysts.
Table 2: Hypothetical Conformational Analysis Data for this compound (Note: The following data is illustrative and represents the type of information obtained from conformational analysis.)
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| Global Minimum | 42.5 | 0.00 | - |
| Perpendicular | 90.0 | 2.1 | 2.1 (from minimum) |
| Coplanar (syn) | 0.0 | 4.5 | 4.5 (from minimum) |
| Coplanar (anti) | 180.0 | 4.3 | 4.3 (from minimum) |
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound in a complex mixture.
For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of the hydrogen (¹H) and carbon-¹³ (¹³C) atoms can be calculated. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with an experimental one, the structure of the molecule can be confirmed.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the C-H stretching, C-Br stretching, C-Cl stretching, and the phenyl ring vibrations.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and represents the type of information obtained from spectroscopic prediction.)
| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) |
| ¹H NMR (Chloromethyl) | 4.6 |
| ¹³C NMR (Carbon-Bromine) | 122.8 |
| IR (C-Br Stretch) | 680 |
| IR (C-Cl Stretch) | 710 |
Mechanistic Studies of Synthetic and Transformational Reactions
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its synthesis, typically through a cross-coupling reaction like the Suzuki or Stille reaction, or its subsequent transformations.
Furthermore, computational studies can investigate the reactivity of the chloromethyl group, for instance, in nucleophilic substitution reactions. By modeling the reaction with various nucleophiles, the relative reactivity and the reaction mechanism (e.g., SN1 vs. SN2) can be predicted.
Applications of 3 Bromo 4 Chloromethyl 1,1 Biphenyl and Its Derivatives in Advanced Chemical Research
Building Block for Complex Organic Synthesis
The unique arrangement of reactive groups on the biphenyl (B1667301) scaffold of 3-Bromo-4'-(chloromethyl)-1,1'-biphenyl enables chemists to perform sequential and site-selective modifications, making it an ideal starting point for constructing intricate organic molecules.
Precursor for Advanced Pharmaceutical Intermediates
The biphenyl motif is a cornerstone in medicinal chemistry, most notably in the class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans". nih.gov The synthesis of these drugs frequently relies on key intermediates that possess a biphenyl core functionalized with a methyl group susceptible to further modification. For instance, the synthesis of Losartan, the first-in-class ARB, involves the coupling of 2-butyl-4-chloro-5-formylimidazole (B193128) with a reactive biphenyl intermediate, such as 4'-(bromomethyl)-2-cyanobiphenyl. researchgate.netnih.gov
The structure of this compound is analogous to these established pharmaceutical precursors. The chloromethyl group at the 4'-position serves as the primary reactive handle for alkylating a heterocyclic moiety, a critical step in forming the sartan pharmacophore. orgsyn.orgnih.gov The bromo substituent at the 3-position offers a valuable site for diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the introduction of various aryl or alkyl groups to explore structure-activity relationships (SAR) and develop new drug candidates with potentially improved efficacy or pharmacokinetic profiles. The synthesis of Losartan and its analogs provides a clear blueprint for how intermediates like this compound are employed to construct these vital medicines. nih.govgoogle.comnih.gov
Table 1: Key Intermediates in Angiotensin II Receptor Blocker (ARB) Synthesis
| Intermediate Name | Key Functional Groups | Role in Synthesis | Representative Drug |
|---|---|---|---|
| 4'-(Bromomethyl)-2-cyanobiphenyl | Bromomethyl, Cyano | Alkylation of imidazole, precursor to tetrazole | Losartan |
| 2-n-Butyl-4-chloro-5-formylimidazole | Imidazole, Formyl | Heterocyclic core, coupled with biphenyl unit | Losartan |
Synthesis of Polyfunctionalized Biaryl Systems and Natural Product Analogs
Biaryl structures are prevalent in a wide array of biologically active natural products, such as the neolignans Honokiol and Magnolol, which exhibit potent antitumor and neurotrophic properties. researchgate.netnih.gov The synthesis of analogs of these complex molecules is a key strategy for developing new therapeutic agents. google.comrsc.org this compound serves as an exemplary scaffold for this purpose.
Monomer and Intermediate in Materials Science
The rigid biphenyl core and reactive functional groups of this compound make it a valuable component in the design of advanced polymers and materials with tailored properties.
Development of Specialty Polymers with Tunable Properties (e.g., Optical, Electrical)
Conjugated polymers, such as poly(p-phenylenevinylene) (PPV), are renowned for their electroluminescent properties and are used in organic light-emitting diodes (OLEDs). rsc.org The performance of these materials can be finely tuned by attaching functional side chains to the polymer backbone. The chloromethyl group of this compound is an excellent electrophilic site for grafting such side chains onto polymer precursors.
Synthesis of Cross-Linked Polymer Networks and Resins
The chloromethyl group is a key functionality for building cross-linked polymer networks, which form the basis of thermosetting resins and high-performance materials. A powerful method for creating such networks is through Friedel-Crafts alkylation. Research has shown that simple aryl molecules can be chloromethylated and subsequently polymerized to form hypercrosslinked porous resins with high surface areas and robust network structures. mdpi.com
This compound can act as both a monomer and a cross-linking agent in such a process. The chloromethyl group can alkylate another aromatic ring (either from another monomer molecule or the unsubstituted ring of another biphenyl unit) under Friedel-Crafts conditions (e.g., using a Lewis acid catalyst like ZnCl₂ or FeCl₃), leading to the formation of a rigid, three-dimensional network. mdpi.com The resulting polymers are often microporous and exhibit high thermal stability. The presence of bromine in the network, derived from the 3-bromo substituent, can also impart flame-retardant properties, a desirable characteristic for materials used in electronics and coatings. google.com This approach allows for the direct synthesis of functional, high-performance polymer resins from a single, versatile intermediate.
Table 2: Polymerization Approaches Using Functionalized Biphenyls
| Polymer Type | Role of this compound | Key Reaction | Resulting Property |
|---|---|---|---|
| Specialty Polymers (e.g., PPV) | Monomer precursor / Side-chain attachment | Wittig-Horner Polymerization | Tunable Electroluminescence |
| Cross-Linked Networks | Monomer and Cross-linker | Friedel-Crafts Alkylation | High Porosity, Thermal Stability |
Ligand Synthesis for Organometallic Catalysis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, and their effectiveness is highly dependent on the structure of the phosphine (B1218219) ligands employed. Bulky, electron-rich dialkylbiaryl phosphine ligands are recognized for their superior catalytic activity, particularly in challenging coupling reactions involving aryl chlorides.
Functionalized biphenyls are the direct precursors to this critical class of ligands. google.com this compound can serve as a versatile starting material for novel ligand synthesis. The chloromethyl group can be readily converted to a diphenylphosphine (B32561) or di-tert-butylphosphine (B3029888) group via reaction with the corresponding lithium phosphide (B1233454) or by using a Grignard reagent followed by treatment with a chlorophosphine. nih.gov The bromo-substituent at the 3-position provides steric bulk and electronic modification, which can be crucial for catalytic performance. Furthermore, this bromo-group can be used in a subsequent coupling reaction to attach the biphenylphosphine to another molecular scaffold, creating more complex or dendritic ligand structures. The development of new ligands is essential for advancing catalytic efficiency, and this biphenyl intermediate provides a straightforward entry into novel ligand families.
Chiral Ligands for Asymmetric Synthesis
The development of chiral ligands is paramount in asymmetric catalysis, which aims to produce enantiomerically pure compounds. Axially chiral biaryls are a prominent class of ligands that have proven highly effective in a multitude of asymmetric transformations. The structural framework of this compound is an ideal starting point for the synthesis of novel chiral ligands.
The inherent reactivity of the chloromethyl group at the 4'-position allows for the straightforward introduction of a variety of chiral moieties. For instance, nucleophilic substitution with chiral amines, alcohols, or phosphines can be readily achieved to append a stereogenic center to the biphenyl backbone. Subsequently, the bromo substituent at the 3-position can be exploited in cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce another aryl or functional group. This second functionalization can induce rotational restriction around the biphenyl C-C bond, leading to the formation of atropisomeric ligands where the chirality arises from hindered rotation.
A hypothetical synthetic route to a chiral phosphine-amine ligand derived from this compound is illustrated below. Such a ligand could find potential application in asymmetric hydrogenation or allylic alkylation reactions.
Illustrative Synthesis of a Chiral Ligand from this compound
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| 1 | This compound | (R)-1-Phenylethanamine | K₂CO₃, CH₃CN, reflux | (R)-N-((3'-Bromo-[1,1'-biphenyl]-4-yl)methyl)-1-phenylethanamine |
| 2 | Product from Step 1 | Diphenylphosphine | Pd(OAc)₂, dppf, NaOtBu, Toluene, 110 °C | (R)-N-((3'-(Diphenylphosphino)-[1,1'-biphenyl]-4-yl)methyl)-1-phenylethanamine |
The performance of such chiral ligands is critically dependent on their steric and electronic properties, which can be fine-tuned by varying the substituents on the biphenyl core and the nature of the chiral auxiliary. The development of new biphenyl-based ligands continues to be an active area of research, with the goal of achieving higher enantioselectivity and catalytic activity in a broader range of chemical transformations. chemrxiv.orgrsc.orgnih.gov
Ligands for Transition Metal-Catalyzed Processes
Beyond asymmetric synthesis, derivatives of this compound are valuable as ligands for a variety of transition metal-catalyzed processes. The functional groups on the biphenyl skeleton can act as coordinating sites for metal centers, influencing the reactivity and selectivity of the catalyst.
The chloromethyl group can be transformed into a variety of donor groups, such as phosphines, N-heterocyclic carbenes (NHCs), or pyridines. These moieties are known to form stable and catalytically active complexes with transition metals like palladium, rhodium, copper, and gold. mdpi.com The bromo-substituent provides a handle for further modification, allowing for the creation of bidentate or pincer-type ligands, which can enhance the stability and catalytic performance of the metal complexes. nih.gov
For example, a phosphine ligand derived from this compound could be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. The biphenyl framework can provide the necessary steric bulk to promote reductive elimination and stabilize the active catalytic species.
Potential Applications of Ligands Derived from this compound in Catalysis
| Ligand Type | Potential Metal Complex | Potential Catalytic Application |
| Monophosphine | Palladium(0/II) | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Bidentate Phosphine-Amine | Rhodium(I) | Asymmetric Hydrogenation |
| N-Heterocyclic Carbene (NHC) | Gold(I/III) | Hydroamination, Cycloisomerization |
| Pyridyl-phosphine | Copper(I/II) | Atom Transfer Radical Polymerization (ATRP) |
The modular nature of the synthesis of these ligands, stemming from the orthogonal reactivity of the bromo and chloromethyl groups, allows for the creation of a library of ligands with diverse electronic and steric properties. This tunability is crucial for optimizing catalytic performance for specific chemical transformations. Research into new biphenyl-based ligands continues to be a vibrant field, driven by the demand for more efficient and selective catalytic systems. chemrxiv.orgnih.gov
Future Perspectives and Research Challenges in the Study of 3 Bromo 4 Chloromethyl 1,1 Biphenyl
Development of Greener and More Sustainable Synthetic Routes
The traditional synthesis of functionalized biphenyls often relies on classic cross-coupling reactions, which may involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. A major research challenge is the development of more environmentally benign synthetic methodologies.
Recent advancements in catalysis offer promising avenues for the greener synthesis of biphenyls. For instance, the use of water-soluble fullerene-supported PdCl2 nanocatalysts has been shown to be effective for Suzuki-Miyaura cross-coupling reactions at room temperature in water, achieving high yields with low catalyst loading. researchgate.net Another approach involves metal-free radical catalysis, which utilizes sp2 C-H activation to form biphenyl (B1667301) structures, thereby avoiding the need for pre-functionalized starting materials. rsc.org
Furthermore, photochemistry is emerging as a powerful tool for sustainable synthesis. A patented green synthesis method for bromomethylbiphenyl compounds utilizes light to initiate the bromination reaction, which can be performed using sunlight as a natural and renewable energy source. patsnap.comgoogle.com This method offers high selectivity and yield while minimizing the need for chemical initiators and reducing energy consumption. google.com
The table below compares traditional and emerging greener synthetic methods for biphenyl derivatives, highlighting the potential for more sustainable production of compounds like 3-Bromo-4'-(chloromethyl)-1,1'-biphenyl.
| Feature | Traditional Synthetic Methods | Emerging Greener Methods |
| Catalyst | Homogeneous palladium or nickel catalysts | Heterogeneous nanocatalysts, metal-free catalysts |
| Solvent | Organic solvents (e.g., toluene, THF) | Water, green solvents (e.g., 2-MeTHF) acs.org |
| Energy Source | Thermal heating | Light (photocatalysis), room temperature reactions |
| Atom Economy | Moderate | High, through C-H activation |
| Waste Generation | Significant metal and solvent waste | Reduced waste, catalyst recycling |
Exploration of Novel Reactivity Patterns for Further Diversification
The this compound molecule possesses two key reactive handles: the bromo substituent on one phenyl ring and the chloromethyl group on the other. The differential reactivity of these groups allows for a wide range of selective transformations, enabling the synthesis of complex molecular architectures.
The bromo group is a classic handle for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide variety of substituents at this position. Future research will likely focus on expanding the scope of these reactions to include more complex and functionalized coupling partners.
The chloromethyl group, a benzylic halide, is susceptible to nucleophilic substitution (SN2) reactions. pw.live This allows for the introduction of a diverse array of functional groups, including amines, alcohols, thiols, and cyanides. Research into the reactivity of analogous halomethyl compounds, such as halomethyldimethylsulfonium salts, has revealed a propensity for both direct substitution and single-electron transfer (SET) reactions, suggesting that the reactivity of the chloromethyl group in this compound may be more nuanced than previously appreciated. nih.gov
A significant challenge and area of future exploration is the development of one-pot, sequential reactions that exploit the differential reactivity of the two halogenated sites to rapidly build molecular complexity.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The increasing demand for new molecules in drug discovery and materials science has spurred the development of automated synthesis platforms. researchgate.netbohrium.com These systems, often based on flow chemistry, enable the rapid and reproducible synthesis of compound libraries for screening and optimization. syrris.comnih.gov
The synthesis of derivatives of this compound is well-suited for adaptation to automated flow chemistry. researchgate.netsyrris.com The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic or hazardous reactions. acs.org
Automated platforms can be used to rapidly screen a wide range of reaction conditions and coupling partners for both the bromo and chloromethyl positions, accelerating the discovery of new derivatives with desired properties. The integration of online analytical techniques, such as HPLC and mass spectrometry, allows for real-time reaction monitoring and optimization. acs.org
The table below outlines the advantages of automated flow synthesis for the derivatization of this compound.
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Reproducibility | Variable | High researchgate.net |
| Safety | Handling of hazardous reagents in bulk | In-situ generation and immediate use of hazardous intermediates |
| Scalability | Often requires re-optimization | Scalable by running the system for longer periods |
| Data Generation | Low | High-throughput data for reaction optimization nih.gov |
Expanding the Scope of Applications in Emerging Areas of Chemical Science
While this compound is currently valued as a synthetic intermediate, its derivatives have the potential for direct application in several emerging areas of chemical science.
In medicinal chemistry , the biphenyl scaffold is a privileged structure found in numerous biologically active compounds. rsc.org The ability to functionalize both rings of this compound allows for the creation of diverse molecular shapes and pharmacophore patterns, making it an attractive starting point for the development of new therapeutic agents. nih.gov For example, functionalized biphenyls have shown promise as inhibitors of various enzymes and as antagonists for receptors implicated in diseases such as cancer and inflammatory disorders.
In materials science , biphenyl derivatives are used in the synthesis of liquid crystals, polymers, and fluorescent materials. google.com The introduction of specific functional groups via the bromo and chloromethyl handles can be used to tune the optical and electronic properties of the resulting materials. For example, derivatives of 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468) are used as intermediates for fluorescent whitening agents. google.com There is potential to develop novel materials with applications in organic light-emitting diodes (OLEDs), sensors, and photodetectors. acs.org
The exploration of these and other applications will require interdisciplinary collaboration between synthetic chemists, biologists, and materials scientists to fully realize the potential of this versatile chemical building block.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
